Predicted pKa as a Measure of Differential Electrophilicity vs. Unsubstituted and 4-Fluoro Isomers
The predicted pKa of the NH proton in the benzoxazine ring serves as a reliable computational proxy for the electrophilicity of the C2 carbonyl group. A lower pKa value indicates a more acidic NH proton and, consequently, a more electrophilic carbonyl center due to reduced electron density in the ring system. The predicted pKa for 3-fluoroisatoic anhydride (CAS 174463-53-7) is 9.55±0.20, making it a stronger electrophile compared to the 4-fluoro isomer (pKa 9.91±0.20) . While direct pKa data for the unsubstituted analog is less accessible in this dataset, the significant difference between the 3-fluoro and 4-fluoro isomers demonstrates the profound, position-dependent effect of fluorine substitution on the core reactivity of the anhydride . This differential electrophilicity translates directly to varied reaction rates and yields in nucleophilic ring-opening transformations with amines and alcohols.
| Evidence Dimension | Predicted pKa (Acidity of NH proton) |
|---|---|
| Target Compound Data | 9.55 ± 0.20 |
| Comparator Or Baseline | 4-Fluoroisatoic anhydride (CAS 321-50-6): 9.91 ± 0.20 |
| Quantified Difference | ΔpKa = -0.36 (Target compound is more acidic/more electrophilic) |
| Conditions | Computational prediction (in silico) |
Why This Matters
A 0.36 unit decrease in predicted pKa indicates measurably higher electrophilicity, directly influencing reaction kinetics and yields in amide/ester synthesis, which are critical for high-throughput library production and process chemistry optimization.
